2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
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Overview
Description
2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic compound that features a unique combination of furan, pyrazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using Suzuki-Miyaura coupling conditions.
Formation of the Pyridine Ring: The pyridine ring is formed through a series of cyclization reactions involving appropriate precursors.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole
- 3-(Furan-2-yl)-1H-pyrazole
- 4-(Furan-2-yl)-3-methyl-1H-pyrazole
Uniqueness
2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, with the CAS number 937606-28-5, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core substituted with a furan ring and an acetic acid moiety. Its molecular formula is C14H12N4O2 with a molecular weight of 272.27 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C14H12N4O2 |
Molecular Weight | 272.27 g/mol |
CAS Number | 937606-28-5 |
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazolo[3,4-b]pyridine framework exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cancer cell proliferation. For example, compounds similar to this compound have demonstrated the ability to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and growth .
- Case Study : A study published in Journal of Medicinal Chemistry reported that pyrazolo[3,4-b]pyridine derivatives showed potent activity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range. These findings suggest that this class of compounds could serve as lead structures for developing novel anticancer agents .
Anti-inflammatory Activity
In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Mechanism of Action : The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammatory responses .
- Case Study : Research conducted on animal models demonstrated that administration of this compound significantly reduced paw edema in carrageenan-induced inflammation models, highlighting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The biological activity profile of this compound also includes antimicrobial properties.
- Mechanism of Action : Its antimicrobial action may involve disrupting bacterial cell membrane integrity or inhibiting key metabolic pathways essential for bacterial growth.
- Case Study : A recent study found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics like ampicillin and ciprofloxacin .
Properties
IUPAC Name |
2-[4-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-8-12-9(10-3-2-6-19-10)4-5-14-13(12)16(15-8)7-11(17)18/h2-6H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYXCDBSRQFWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=CC(=C12)C3=CC=CO3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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